molecular formula C12H15N3O B12148759 1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B12148759
M. Wt: 217.27 g/mol
InChI Key: CDRBKBSMQVZNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The ethylphenyl group attached to the oxadiazole ring enhances its chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-ethylbenzoic acid hydrazide with acetic anhydride can yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo substitution reactions where different substituents replace the hydrogen atoms. Common reagents used in these reactions include acids, bases, and catalysts like palladium. .

Scientific Research Applications

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-3-9-4-6-10(7-5-9)11-14-12(8(2)13)16-15-11/h4-8H,3,13H2,1-2H3

InChI Key

CDRBKBSMQVZNPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.